
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a chemical compound that features a piperidine ring attached to a tetrahydronaphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves the reaction of a piperidine derivative with a tetrahydronaphthalenol precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to form the tetrahydronaphthalenol core, followed by the introduction of the piperidine ring. The final step involves the formation of the hydrogen bromide salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets in the body. The piperidine ring and tetrahydronaphthalenol core allow the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridines: These compounds share a similar core structure and exhibit a range of biological activities.
Quinoxalines: Quinoxaline derivatives are known for their diverse pharmacological properties and are structurally related to the tetrahydronaphthalenol core.
Uniqueness
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide is unique due to the presence of both the piperidine ring and the tetrahydronaphthalenol core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
81185-41-3 |
|---|---|
Molecular Formula |
C15H22BrNO |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
7-piperidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C15H21NO.BrH/c17-15-6-4-5-12-7-8-13(11-14(12)15)16-9-2-1-3-10-16;/h4-6,13,17H,1-3,7-11H2;1H |
InChI Key |
MMSFIXKHNZCTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC3=C(C2)C(=CC=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



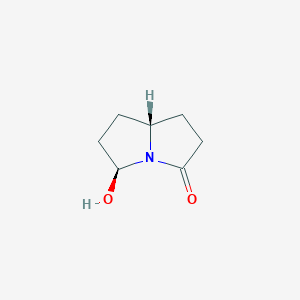
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
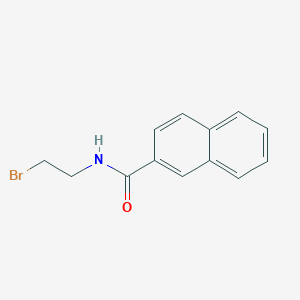
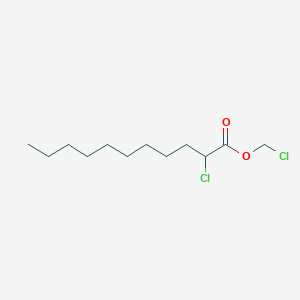
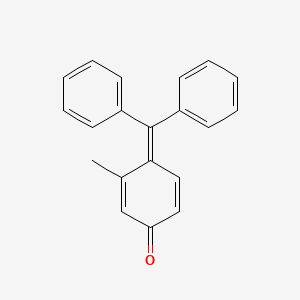
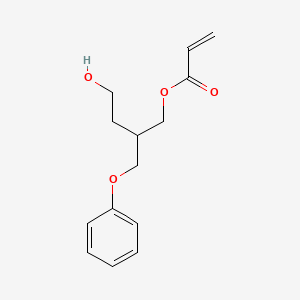
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)
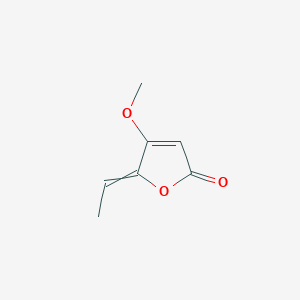
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
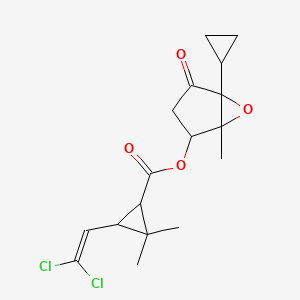
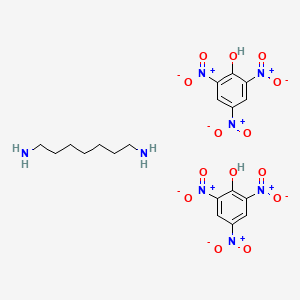
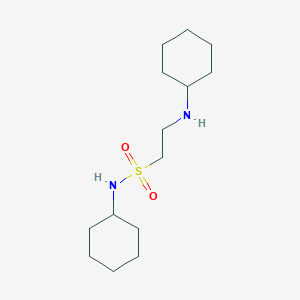
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
